![molecular formula C20H17IN2O2S B5579300 N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as SBI-0206965, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide works by binding to the active site of PAK4, preventing it from carrying out its normal functions. This inhibition of PAK4 activity can lead to a variety of downstream effects, including the inhibition of cell growth and migration, as well as the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins, including PAK1 and PAK2, which are involved in a variety of cellular processes such as cell proliferation and migration. N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in lab experiments is its specificity for PAK4, which allows researchers to study the effects of inhibiting this particular protein without affecting other cellular processes. However, one limitation of using N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is its relatively low potency compared to other PAK4 inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of interest is the development of more potent PAK4 inhibitors based on the structure of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. Another potential direction is the investigation of the effects of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide on other cellular processes, such as autophagy and apoptosis. Finally, the potential therapeutic applications of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in cancer and inflammatory diseases warrant further investigation.
Synthesemethoden
The synthesis of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves several steps, including the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride to form N-(2-iodophenyl)-4-methylbenzenesulfonamide. This compound is then reacted with 4-cyanobenzaldehyde to form the final product, N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of a protein called PAK4, which is involved in the growth and spread of cancer cells. By inhibiting PAK4, N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide may be able to slow or stop the growth of cancer cells, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRIXPJOFTJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6509419 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

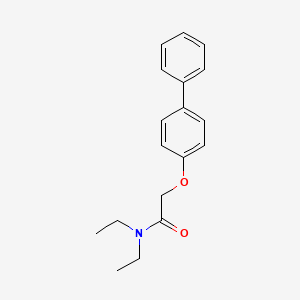
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)
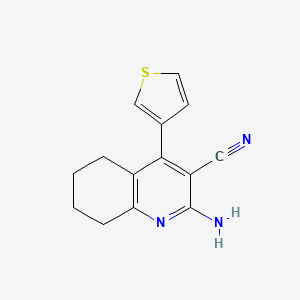
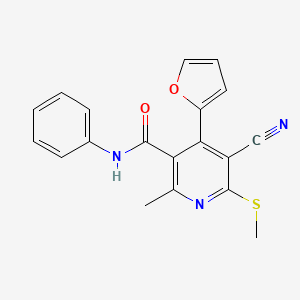
![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)
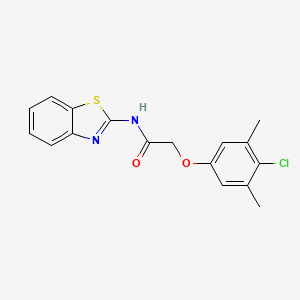
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)
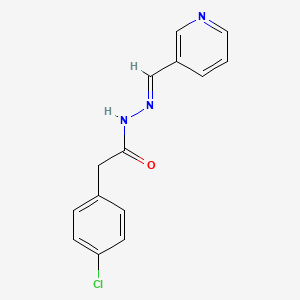
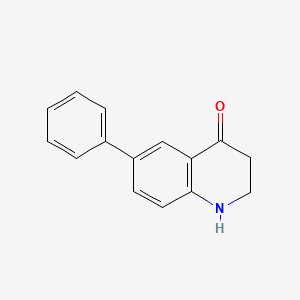
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)